molecular formula C14H13N3O2 B1350439 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 886361-84-8

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No. B1350439
M. Wt: 255.27 g/mol
InChI Key: HHERVNGKLVPCLC-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body1.



Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole1. Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes1.



Molecular Structure Analysis

The 1,2,4-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms. It is a part of many biologically active compounds and pharmaceuticals1.



Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions due to their unique structure and properties. They are often used as building blocks in the synthesis of more complex compounds1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. However, they generally have good stability and solubility due to the presence of the triazole ring1.


Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione exhibit antimicrobial properties. A study detailed the synthesis and characterization of novel triazene and 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which were evaluated as antimicrobial agents. These compounds demonstrated significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthesis of Heterocyclic Compounds

The chemical also plays a critical role in synthesizing various heterocyclic compounds. For instance, it has been used in the one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. This synthesis process, involving the condensation reaction of multiple components, yields compounds with potential pharmaceutical applications due to their structural complexity and functional diversity (Salehi et al., 2012).

Antifungal and Anticancer Properties

Further research has identified the compound's derivatives as promising antifungal and anticancer agents. A study on the synthesis of ω-[4-Aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thio]-ω-(1H-1,2,4-triazol-1-yl)acetophenones demonstrated some antifungal activities, suggesting the potential for developing new antifungal therapies (Chu et al., 2001). Another study on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety showed significant effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids, indicating their potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Coordination Polymers and Crystal Engineering

The versatility of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione derivatives extends to materials science, where they are used in synthesizing coordination polymers. A study detailed the creation of Cu(II) and Cd(II) coordination polymers utilizing 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, showcasing the structural diversity and potential applications of these materials in various fields (Yang et al., 2013).

Safety And Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can also vary widely depending on the specific compound. However, like all chemicals, they should be handled with care to avoid potential health risks1.


Future Directions

The future of 1,2,4-triazole research is promising, with ongoing efforts to discover new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates1.


Please note that this information is general and may not apply specifically to “5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione”. For more specific information, further research would be needed.


properties

IUPAC Name

5-phenyl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-11-6-12(10-4-2-1-3-5-10)14(13(19)7-11)17-9-15-8-16-17/h1-5,8-9,12,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHERVNGKLVPCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377245
Record name 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

CAS RN

886361-84-8
Record name 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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